

In-Depth Technical Safety Guide: N,N-Dimethyl-D6-acetamide

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Compound of Interest

Compound Name: *N,N-Dimethyl-D6-acetamide*

Cat. No.: *B1459259*

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This technical guide provides a comprehensive overview of the safety data for **N,N-Dimethyl-D6-acetamide**, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Core Safety Information

N,N-Dimethyl-D6-acetamide, a deuterated isotopologue of N,N-Dimethylacetamide (DMAc), is a colorless liquid.^{[1][2]} While specific safety data for the deuterated form is limited, the safety profile is considered analogous to its non-deuterated counterpart, with considerations for the difference in molecular weight. It is a combustible liquid that is harmful if inhaled or absorbed through the skin and can cause serious eye irritation.^{[3][4][5]}

Synonyms: Acetic Acid Dimethylamide-D6, DMA-D6

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Data for the non-deuterated analog, N,N-Dimethylacetamide, is included for reference.

Property	N,N-Dimethyl-D6-acetamide	N,N-Dimethylacetamide (for reference)
Chemical Formula	C ₄ H ₃ D ₆ NO	C ₄ H ₉ NO
Molar Mass	93.16 g/mol	87.12 g/mol
Appearance	Colorless liquid	Colorless liquid
Boiling Point	Not explicitly available	163-166 °C
Melting Point	Not explicitly available	-20 °C
Flash Point	~70 °C (158 °F)	63-70 °C (145-158 °F)
Autoignition Temperature	490 °C (914 °F)	490 °C (914 °F)
Vapor Density	Not explicitly available	3 (Air = 1)
Specific Gravity	Not explicitly available	~0.94 g/mL
Solubility	Not explicitly available	Miscible with water and most organic solvents.

Hazard Identification and Classification

This substance is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.

Hazard Class	Classification
Flammability	Combustible Liquid
Acute Toxicity (Inhalation)	Harmful if inhaled
Acute Toxicity (Dermal)	Harmful in contact with skin
Eye Irritation	Causes serious eye irritation
Reproductive Toxicity	May damage the unborn child

Toxicological Information

The toxicological data is primarily based on studies conducted on N,N-Dimethylacetamide.

Toxicity Type	Value	Species
Acute Oral Toxicity (LD50)	4300 mg/kg	Rat
Acute Dermal Toxicity (LD50)	2240 mg/kg	Rabbit
Acute Inhalation Toxicity (LC50)	2475 ppm (1 hour)	Rat

Chronic exposure may lead to liver damage.

Handling, Storage, and First Aid

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Use in a well-ventilated area and keep away from ignition sources. Personal protective equipment, including gloves and safety glasses, should be worn.

Storage: Store in a cool, well-ventilated area in tightly closed containers. Protect from heat, ignition sources, and moisture.

First-Aid Measures:

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
- In case of skin contact: Remove contaminated clothing and wash skin with soap and water.
- If inhaled: Move the person to fresh air.
- If ingested: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.

Experimental Protocols

The safety and toxicity of chemicals like **N,N-Dimethyl-D6-acetamide** are evaluated using standardized experimental protocols, such as those established by the Organisation for

Economic Co-operation and Development (OECD). Below are summaries of key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is used to assess the acute oral toxicity.

- **Principle:** A stepwise procedure using a minimum number of animals is employed to obtain sufficient information on the acute toxicity to enable classification.
- **Procedure:** The substance is administered orally to a group of experimental animals (typically rats) at one of the defined dose levels. The starting dose is selected based on available information. Subsequent steps involve dosing at higher or lower fixed doses depending on the presence or absence of mortality.
- **Observations:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method determines the acute toxic effects of a substance applied to the skin.

- **Principle:** The test substance is applied to the skin in a single dose to several groups of experimental animals, with one dose level per group.
- **Procedure:** The substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface) of the test animal (often rabbits or rats) and held in contact with a porous gauze dressing for a 24-hour exposure period.
- **Observations:** The animals are observed for signs of toxicity and mortality over a period of 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards of short-term exposure to an airborne substance.

- **Principle:** The test provides information on health hazards likely to arise from short-term exposure to a gas, vapor, or aerosol by inhalation. It can be used to estimate a median lethal concentration (LC50).
- **Procedure:** Animals, preferably rats, are exposed to the test substance in an inhalation chamber for a predetermined duration, typically 4 hours. Either a traditional LC50 protocol with multiple concentrations or a Concentration x Time (C x t) protocol can be used.
- **Observations:** Animals are observed for at least 14 days for signs of toxicity and mortality.

Skin Irritation (Based on OECD Guideline 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.

- **Principle:** The test chemical is applied topically to a three-dimensional human epidermis model, which mimics the upper layers of human skin.
- **Procedure:** The test substance is applied to the surface of the RhE tissue. After a defined exposure period, the cell viability is measured using a quantitative assay (e.g., MTT assay).
- **Classification:** A substance is identified as an irritant if it causes a decrease in cell viability below a specified threshold (e.g., $\leq 50\%$).

Eye Irritation (Based on OECD Guideline 405)

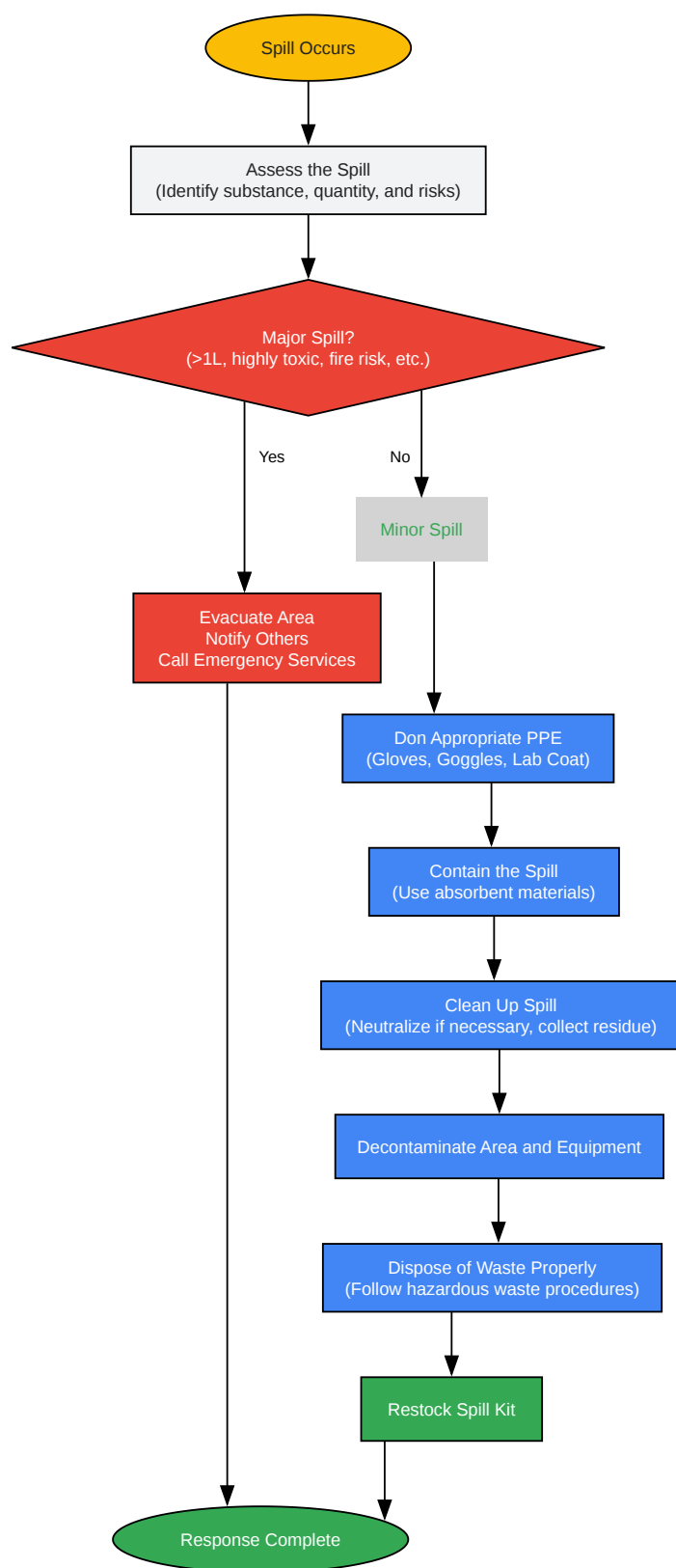
This test evaluates the potential of a substance to cause eye irritation or corrosion.

- **Principle:** The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
- **Procedure:** A sequential testing strategy is recommended, starting with one animal. If severe effects are not observed, the response is confirmed in up to two additional animals.
- **Observations:** The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to assess the degree of irritation, including corneal opacity, iritis, and conjunctival redness and swelling.

Visualized Workflows

Chemical Spill Response Workflow

The following diagram outlines the general procedure for responding to a chemical spill in a laboratory setting.



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Caption: General workflow for responding to a chemical spill.

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